Cas no 847183-02-2 ((2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate)

The compound (2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate is a structurally complex molecule featuring a benzofuran core conjugated with a thiophene moiety and esterified with a 2-methoxybenzoate group. Its unique architecture suggests potential utility in organic synthesis, particularly in the development of heterocyclic frameworks. The presence of both electron-rich (thiophene) and electron-withdrawing (oxo, ester) functionalities may confer tunable electronic properties, making it a candidate for applications in materials science or pharmaceutical intermediates. The methoxybenzoate ester enhances solubility in organic solvents, facilitating further derivatization. This compound’s structural versatility underscores its value as a synthetic building block for specialized chemical research.
(2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate structure
847183-02-2 structure
Product name:(2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate
CAS No:847183-02-2
MF:C21H14O5S
MW:378.397864818573
CID:5555497

(2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate
    • Benzoic acid, 2-methoxy-, 2,3-dihydro-3-oxo-2-(2-thienylmethylene)-6-benzofuranyl ester
    • (2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate
    • Inchi: 1S/C21H14O5S/c1-24-17-7-3-2-6-16(17)21(23)25-13-8-9-15-18(11-13)26-19(20(15)22)12-14-5-4-10-27-14/h2-12H,1H3
    • InChI Key: GENGHECEXOWBDS-UHFFFAOYSA-N
    • SMILES: C(OC1C=C2OC(=CC3SC=CC=3)C(=O)C2=CC=1)(=O)C1=CC=CC=C1OC

(2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3139-2397-10mg
(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate
847183-02-2 90%+
10mg
$79.0 2023-07-05
Life Chemicals
F3139-2397-5mg
(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate
847183-02-2 90%+
5mg
$69.0 2023-07-05
Life Chemicals
F3139-2397-15mg
(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate
847183-02-2 90%+
15mg
$89.0 2023-07-05
Life Chemicals
F3139-2397-75mg
(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate
847183-02-2 90%+
75mg
$208.0 2023-07-05
Life Chemicals
F3139-2397-1mg
(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate
847183-02-2 90%+
1mg
$54.0 2023-07-05
Life Chemicals
F3139-2397-2mg
(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate
847183-02-2 90%+
2mg
$59.0 2023-07-05
Life Chemicals
F3139-2397-3mg
(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate
847183-02-2 90%+
3mg
$63.0 2023-07-05
Life Chemicals
F3139-2397-40mg
(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate
847183-02-2 90%+
40mg
$140.0 2023-07-05
Life Chemicals
F3139-2397-10μmol
(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate
847183-02-2 90%+
10μl
$69.0 2023-07-05
Life Chemicals
F3139-2397-2μmol
(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate
847183-02-2 90%+
2μl
$57.0 2023-07-05

Additional information on (2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate

Compound Introduction: (2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate (CAS No. 847183-02-2)

The compound (2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate, identified by its CAS number 847183-02-2, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound, featuring a unique structural arrangement of fused rings and functional groups, has garnered considerable attention due to its promising biological activities and potential therapeutic applications.

At the core of this compound's structure lies a benzofuran moiety, which is a well-documented scaffold in drug discovery. The benzofuran ring system is known for its versatility in interacting with biological targets, making it a preferred choice for designing molecules with therapeutic potential. In particular, the presence of a thiophene ring at the 2-position of the benzofuran core introduces additional electronic and steric properties that can modulate the compound's biological activity. This structural feature is particularly interesting as thiophene derivatives have been extensively studied for their role in various pharmacological applications.

The compound also incorporates an ester group at the 6-position of the benzofuran ring, linked to a methoxy-substituted benzoate moiety. This ester functionality not only contributes to the overall molecular complexity but also plays a crucial role in determining the compound's solubility, bioavailability, and metabolic stability. The methoxy group on the benzoate moiety further enhances the compound's pharmacological profile by influencing its electronic properties and interactions with biological targets.

Recent research has highlighted the importance of heterocyclic compounds in drug development, particularly those containing benzofuran and thiophene derivatives. Studies have demonstrated that these structural motifs can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound (2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate is no exception and has been shown to possess significant potential in these areas.

In particular, investigations into the anti-inflammatory properties of this compound have revealed promising results. The structural features of this molecule allow it to interact with key inflammatory pathways, potentially modulating the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting their activity, this compound may help reduce inflammation and associated symptoms.

Furthermore, studies have explored the antimicrobial potential of (2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate. The presence of both thiophene and benzofuran rings contributes to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes. This makes it a promising candidate for developing novel antimicrobial agents capable of combating resistant bacterial strains.

The anticancer applications of this compound are also areas of active research. Preliminary studies suggest that it can induce apoptosis in cancer cells by activating intrinsic death pathways. Additionally, its ability to inhibit key enzymes involved in tumor proliferation and survival makes it an attractive candidate for further development as an anticancer therapeutic.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as substituted thiophenes and benzofurans. These intermediates are then coupled using various coupling techniques such as palladium-catalyzed cross-coupling reactions. The final step involves esterification to introduce the methoxy-substituted benzoate moiety.

The synthetic route also emphasizes green chemistry principles to minimize waste and improve sustainability. Techniques such as catalytic hydrogenation and solvent recycling are employed to enhance efficiency and reduce environmental impact. These approaches align with contemporary trends in pharmaceutical synthesis aimed at producing high-quality compounds while minimizing ecological footprint.

In terms of pharmacokinetic properties, preliminary data indicate that (2Z)-3-oxo-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-6-y1 2-methoxybenzoate exhibits good oral bioavailability and moderate metabolic stability. These characteristics are crucial for ensuring that the compound reaches effective concentrations at its target sites within the body. Further studies are ongoing to optimize its pharmacokinetic profile through structural modifications aimed at improving solubility, absorption, distribution, metabolism, excretion (ADME), and overall bioavailability.

The future direction of research on this compound includes exploring its mechanism of action in greater detail. Understanding how it interacts with biological targets at a molecular level will provide valuable insights into its therapeutic potential and help guide further development efforts. Additionally, preclinical studies are planned to evaluate its safety profile and efficacy in animal models before moving on to human clinical trials.

The significance of this research extends beyond mere academic interest; it holds potential implications for drug development strategies across multiple therapeutic areas. By leveraging structural motifs like benzofuran and thiophene derivatives, scientists can design novel molecules with tailored biological activities aimed at addressing unmet medical needs.

In conclusion, the compound (2Z)-3-oxo - - thiophen - - methylidene - -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- - hydro - - 1 - ben z o furan - 6 - yl - meth oxyben z o ate (CAS No. 847183 -02 - ) represents a promising advancement in pharmaceutical chemistry with significant potential for therapeutic applications . Its unique structure , combined with promising biological activities , makes it an exciting subject for further research . As our understanding of molecular interactions continues to evolve , compounds like this one will play an increasingly important role in shaping future drug development strategies . p >

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD